1-(Benzyloxy)-3-(4-nitrophenyl)benzene 1-(Benzyloxy)-3-(4-nitrophenyl)benzene
Brand Name: Vulcanchem
CAS No.: 1373232-68-8
VCID: VC0035698
InChI: InChI=1S/C19H15NO3/c21-20(22)18-11-9-16(10-12-18)17-7-4-8-19(13-17)23-14-15-5-2-1-3-6-15/h1-13H,14H2
SMILES: C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC=C(C=C3)[N+](=O)[O-]
Molecular Formula: C19H15NO3
Molecular Weight: 305.333

1-(Benzyloxy)-3-(4-nitrophenyl)benzene

CAS No.: 1373232-68-8

Cat. No.: VC0035698

Molecular Formula: C19H15NO3

Molecular Weight: 305.333

* For research use only. Not for human or veterinary use.

1-(Benzyloxy)-3-(4-nitrophenyl)benzene - 1373232-68-8

Specification

CAS No. 1373232-68-8
Molecular Formula C19H15NO3
Molecular Weight 305.333
IUPAC Name 1-(4-nitrophenyl)-3-phenylmethoxybenzene
Standard InChI InChI=1S/C19H15NO3/c21-20(22)18-11-9-16(10-12-18)17-7-4-8-19(13-17)23-14-15-5-2-1-3-6-15/h1-13H,14H2
Standard InChI Key GMWNAPOOAQPPGI-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC=C(C=C3)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity

1-(Benzyloxy)-3-(4-nitrophenyl)benzene is identified through several standard chemical identifiers that facilitate its recognition in scientific literature and chemical databases. The compound's identity is established through multiple parameters as shown in the table below.

ParameterValue
Chemical Name1-(Benzyloxy)-3-(4-nitrophenyl)benzene
Common Synonym1-(4-nitrophenyl)-3-phenylmethoxybenzene
CAS Registry Number1373232-68-8
Molecular FormulaC₁₉H₁₅NO₃
Molecular Weight305.32700 g/mol
Exact Mass305.10500

The compound consists of a biphenyl system with a benzyloxy group at the 3-position of one phenyl ring and a nitro group at the 4-position of the second phenyl ring . This unique structural arrangement contributes to the compound's distinct chemical behavior and potential applications in organic synthesis.

PropertyValueSource
Physical StateSolid (presumed)Based on similar compounds
PolarityModeratePSA: 55.05000
LipophilicityHighLogP: 5.36400
Boiling PointNot Available
Melting PointNot Available
Flash PointNot Available
DensityNot Available

The compound's polar surface area (PSA) of 55.05000 indicates moderate polarity, which is consistent with the presence of both oxygen and nitrogen-containing functional groups . The relatively high LogP value of 5.36400 suggests considerable lipophilicity, likely due to the presence of multiple aromatic rings . These properties would influence the compound's solubility profile, with expected good solubility in organic solvents like dichloromethane, chloroform, and dimethyl sulfoxide, but limited solubility in water.

Synthesis and Preparation Methods

Modern Synthetic Techniques

Recent advances in synthetic methodology suggest that ultrasound-assisted synthesis might be applicable for the preparation of 1-(Benzyloxy)-3-(4-nitrophenyl)benzene. Search result mentions ultrasound-assisted synthesis related to benzyloxy compounds, indicating that this technique could potentially enhance reaction efficiency through improved mixing and energy transfer . Ultrasound-assisted synthesis often results in shorter reaction times, milder reaction conditions, and potentially higher yields compared to conventional methods.

Reactivity and Chemical Behavior

Functional Group Reactivity

The chemical behavior of 1-(Benzyloxy)-3-(4-nitrophenyl)benzene is largely determined by its functional groups. The compound contains two key reactive sites: the benzyloxy group and the nitro group, each offering distinct possibilities for chemical transformations.

The benzyloxy group represents a protected phenol and can be cleaved under hydrogenolysis conditions (H₂/Pd-C) to reveal the free hydroxyl group. This transformation is particularly valuable in multi-step synthesis where temporary protection of phenolic groups is required. The benzyl ether linkage can also undergo cleavage under acidic conditions or through other deprotection strategies common in organic synthesis.

The nitro group at the para position of one phenyl ring can undergo several transformations:

  • Reduction to an amine using various reducing agents such as iron/acetic acid, zinc/ammonium chloride, or catalytic hydrogenation

  • Nucleophilic aromatic substitution reactions, enhanced by the electron-withdrawing nature of the nitro group

  • Involvement in coupling reactions, particularly after reduction to the corresponding amine

These reactive possibilities make 1-(Benzyloxy)-3-(4-nitrophenyl)benzene a versatile intermediate in the synthesis of more complex molecules with potential applications in pharmaceutical research and materials science.

Comparative Analysis with Related Compounds

Structural Analogs

Understanding the properties and behavior of 1-(Benzyloxy)-3-(4-nitrophenyl)benzene can be enhanced through comparison with structurally related compounds. The table below presents a comparative analysis of the target compound with several related structures from the search results.

CompoundMolecular FormulaMolecular WeightKey Structural Difference
1-(Benzyloxy)-3-(4-nitrophenyl)benzeneC₁₉H₁₅NO₃305.33Target compound
1-(Benzyloxy)-4-(3-nitrophenyl)benzeneC₁₉H₁₅NO₃305.33Positional isomer - nitro group at meta position on terminal phenyl
1-(Benzyloxy)-3-nitrobenzeneC₁₃H₁₁NO₃229.23Simpler structure - lacks second phenyl ring
1-Benzyloxy-4-nitrobenzeneC₁₃H₁₁NO₃229.23Simpler structure with para-nitro positioning

This comparison reveals that 1-(Benzyloxy)-3-(4-nitrophenyl)benzene is part of a family of compounds featuring benzyloxy and nitro functional groups. The positioning of these groups significantly impacts the compounds' physical properties and potential applications.

Physical Property Comparison

Physical properties vary among these related compounds due to structural differences. The following table compares available physical data:

CompoundBoiling Point (°C)Flash Point (°C)Density (g/cm³)
1-(Benzyloxy)-3-(4-nitrophenyl)benzeneNot availableNot availableNot available
1-(Benzyloxy)-3-nitrobenzene378.8 at 760 mmHg171.21.232
1-Benzyloxy-4-nitrobenzene386.2 at 760 mmHg176.01.232

It is notable that the simpler compounds 1-(Benzyloxy)-3-nitrobenzene and 1-Benzyloxy-4-nitrobenzene have similar density values but slightly different boiling and flash points . This suggests that the position of the nitro group (meta versus para) has a modest effect on these physical properties. By extension, one might anticipate that 1-(Benzyloxy)-3-(4-nitrophenyl)benzene would have a higher boiling point due to its larger molecular size and increased intermolecular forces.

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